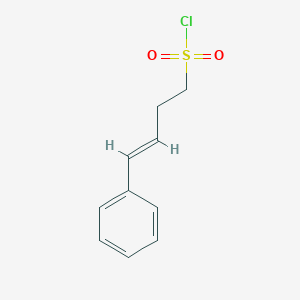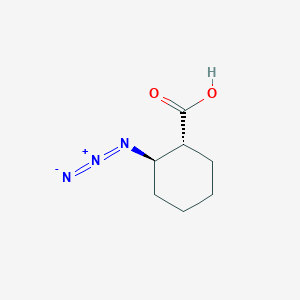
(1R,2R)-2-azidocyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-azidocyclohexane-1-carboxylic acid is a chiral compound with significant potential in various fields of chemistry and biochemistry. This compound is characterized by its azido group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-azidocyclohexane-1-carboxylic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated cyclohexane derivative is treated with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety, given the potentially hazardous nature of azides. The use of microreactor technology can provide better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-azidocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or other aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Major Products
Reduction: (1R,2R)-2-aminocyclohexane-1-carboxylic acid.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
(1R,2R)-2-azidocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1R,2R)-2-azidocyclohexane-1-carboxylic acid largely depends on its chemical reactivity. The azido group is highly reactive and can participate in various reactions, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved are specific to the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-aminocyclohexane-1-carboxylic acid
- (1R,2R)-2-bromocyclohexane-1-carboxylic acid
- (1R,2R)-2-hydroxycyclohexane-1-carboxylic acid
Uniqueness
(1R,2R)-2-azidocyclohexane-1-carboxylic acid is unique due to its azido group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a versatile intermediate in organic synthesis and a valuable tool in the development of new chemical entities .
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(1R,2R)-2-azidocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h5-6H,1-4H2,(H,11,12)/t5-,6-/m1/s1 |
Clé InChI |
FUKMDNCTORBUJS-PHDIDXHHSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)C(=O)O)N=[N+]=[N-] |
SMILES canonique |
C1CCC(C(C1)C(=O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


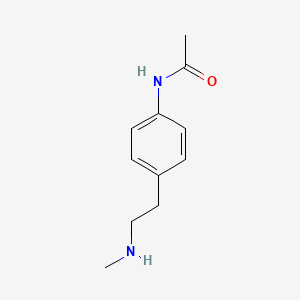
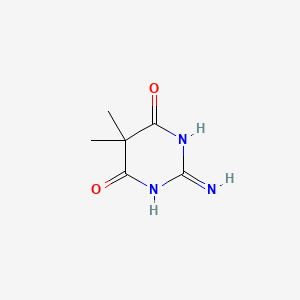
![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)

![1-[(2-Bromo-6-nitrophenyl)methyl]piperazine](/img/structure/B13525523.png)
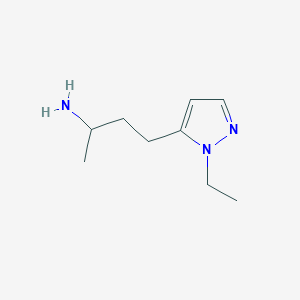
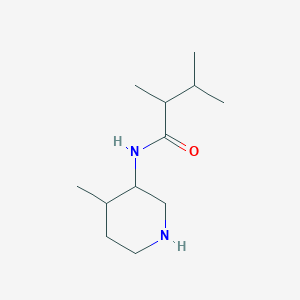
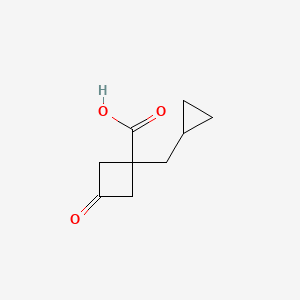
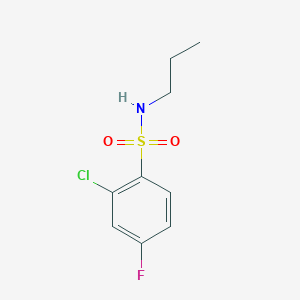
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
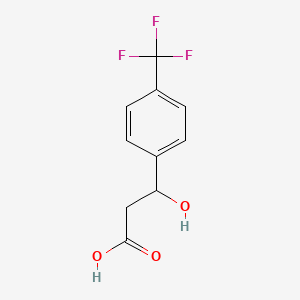
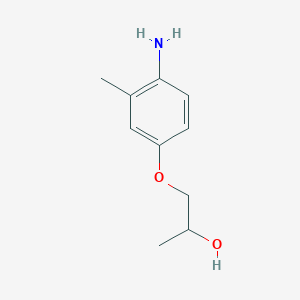
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
